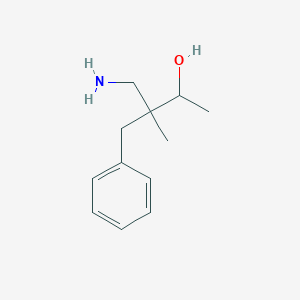4-Amino-3-benzyl-3-methylbutan-2-ol
CAS No.: 1483742-87-5
Cat. No.: VC2943035
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1483742-87-5 |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol |
| Standard InChI | InChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3 |
| Standard InChI Key | GLLXHCDEEGVYPY-UHFFFAOYSA-N |
| SMILES | CC(C(C)(CC1=CC=CC=C1)CN)O |
| Canonical SMILES | CC(C(C)(CC1=CC=CC=C1)CN)O |
Introduction
Chemical Identity and Structure
4-Amino-3-benzyl-3-methylbutan-2-ol (C₁₂H₁₉NO) is characterized by a quaternary carbon center with benzyl, methyl, aminomethyl, and methylhydroxy substituents. The compound features both a primary amine and a secondary alcohol functional group, providing multiple sites for chemical reactivity and hydrogen bonding capabilities.
Basic Identification Information
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.28 g/mol |
| CAS Registry Number | 1483742-87-5 |
| IUPAC Name | 3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol |
| Creation Date in PubChem | October 24, 2012 |
| Last Modified | March 1, 2025 |
| European Community (EC) Number | 881-119-2 |
Structure Representation
The compound exhibits a branched carbon skeleton with the benzyl group attached to the quaternary carbon (C-3), along with a methyl group. The amine functionality is present as a primary amine on a methyl group also attached to C-3, while the hydroxyl group is located on C-2.
Chemical Identifiers and Descriptors
Chemical identifiers enable precise identification of the compound in various databases and ensure unambiguous communication among researchers and chemical suppliers.
Digital Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3 |
| InChIKey | GLLXHCDEEGVYPY-UHFFFAOYSA-N |
| SMILES | CC(C(C)(CC1=CC=CC=C1)CN)O |
| PubChem CID | 65395492 |
Synonyms and Alternative Names
-
4-amino-3-benzyl-3-methylbutan-2-ol
-
3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol
-
IJC74287
-
AKOS014731307
Physicochemical Properties
The physicochemical properties of 4-Amino-3-benzyl-3-methylbutan-2-ol influence its behavior in chemical reactions, biological systems, and formulation processes.
Computed Physical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 193.28 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 1.6 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 193.146664230 Da | Computed by PubChem 2.2 |
Solubility and Partition Characteristics
Based on its structural features and computed properties, 4-Amino-3-benzyl-3-methylbutan-2-ol likely exhibits:
-
Moderate water solubility due to its polar functional groups (amine and hydroxyl)
-
Good solubility in organic solvents like alcohols, ethers, and chlorinated solvents
-
Moderate lipophilicity (XLogP3-AA of 1.6) suggesting potential membrane permeability
Structural Analysis and Conformational Properties
The compound's structure contains several interesting features that influence its reactivity and potential applications.
Functional Group Analysis
4-Amino-3-benzyl-3-methylbutan-2-ol contains two key functional groups:
-
Primary amine (-CH₂-NH₂): Nucleophilic center capable of participating in various reactions including condensations, alkylations, and amide formation
-
Secondary alcohol (-CHOH-): Potential site for oxidation, esterification, and other transformations
Stereochemistry and Chirality
Comparison with Structurally Related Compounds
Understanding the similarities and differences between 4-Amino-3-benzyl-3-methylbutan-2-ol and structurally related compounds helps in predicting its behavior and potential applications.
Comparison Table of Related Amino Alcohols
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-Amino-3-benzyl-3-methylbutan-2-ol | C₁₂H₁₉NO | 193.28 | Reference compound |
| 4-Amino-3-methylbutan-2-ol | C₅H₁₃NO | 103.16 | Lacks benzyl group at C-3 |
| 2-Amino-3-methylbutan-1-ol (Valinol) | C₅H₁₃NO | 103.16 | Different positioning of functional groups |
| 3-Amino-3-methyl-2-butanol | C₅H₁₃NO | 103.16 | Tertiary amine; lacks benzyl group |
| (R)-4-Amino-3-fluoro-2-methylbutan-2-ol | C₅H₁₂FNO | 121.15 | Contains fluoro substituent; lacks benzyl group |
Patent Information
According to PubChem data, patents are available for chemical structures containing 4-Amino-3-benzyl-3-methylbutan-2-ol through the World Intellectual Property Organization (WIPO) PATENTSCOPE service . This suggests potential industrial or pharmaceutical interest in this compound or its derivatives.
| Spectroscopic Technique | Expected Key Features |
|---|---|
| IR Spectroscopy | O-H stretch (3200-3600 cm⁻¹), N-H stretches (3300-3500 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), C=C aromatic (1450-1600 cm⁻¹) |
| ¹H NMR | Aromatic protons (7.0-7.5 ppm), CH₂Ph (2.5-3.0 ppm), CHOH (3.5-4.0 ppm), CH₂NH₂ (2.5-3.0 ppm), OH and NH₂ (variable chemical shifts) |
| ¹³C NMR | Aromatic carbons (125-140 ppm), quaternary C-3 (35-45 ppm), CHOH (65-75 ppm), CH₂Ph and CH₂NH₂ (30-50 ppm) |
| Mass Spectrometry | Molecular ion at m/z 193, possible fragment ions at m/z 176 (loss of NH₃), 160 (loss of CH₃OH), and 91 (benzyl fragment) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume